molecular formula C8H10F3NO2 B13447165 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)

2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)

Cat. No.: B13447165
M. Wt: 209.17 g/mol
InChI Key: LDSKRNRMSKFULH-UHFFFAOYSA-N
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Description

The compound 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)-(9CI) (CAS: 110568-59-7) features a bicyclo[2.2.2]oct-5-ene scaffold with a trifluoroacetyl group at position 3. Its molecular formula is C₈H₈F₃NO₂, and it has a molecular weight of 207.15 g/mol . The structure combines a rigid bicyclic framework with an electron-withdrawing trifluoroacetyl substituent, which significantly influences its reactivity and physical properties.

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h5-6H,1-4H2

InChI Key

LDSKRNRMSKFULH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N(O2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) typically involves the reaction of Schiff bases with secondary amides of acetoacetic acid. The reaction proceeds via the addition of arylamides to imines, followed by the elimination of a primary amine and the formation of a chalkone. This intermediate then reacts with another molecule of arylamide to form a Michael adduct, which cyclizes into a lactam containing a hydroxyl group in a geminal position relative to the nitrogen atom of the lactam ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, secondary amides for addition reactions, and bases for cyclization reactions. The conditions typically involve room temperature reactions in solvents such as ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as aminocyclohexenone derivatives and lactams .

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Structural Differences

The following table highlights critical distinctions between the target compound and structurally related bicyclic derivatives:

Compound Name (CAS) Bicyclo System Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)-(9CI) (110568-59-7) [2.2.2]oct-5-ene Trifluoroacetyl C₈H₈F₃NO₂ 207.15 High electronegativity, unsaturated scaffold, rigid geometry
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(6-ethyl-2-pyridinyl)-(9CI) (688035-67-8) [2.2.2]oct-5-ene 6-ethyl-2-pyridinyl C₁₃H₁₇N₂O ~223.29 (estimated) Aromatic pyridinyl group enables π-π interactions; potential metal coordination
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one, 5-acetyl-(9CI) (444313-67-1) [2.2.1]heptan-3-one Acetyl C₇H₉NO₃ 155.15 Smaller ring system, ketone functionality, lower steric hindrance
1-Azabicyclo[2.2.2]octane, 4-(difluoromethyl)-(9CI) (N/A) [2.2.2]octane Difluoromethyl C₇H₁₁F₂N ~155.17 (estimated) Saturated scaffold; fluorinated substituent enhances lipophilicity

Functional and Reactivity Comparisons

Trifluoroacetyl vs. Acetyl Groups

  • The trifluoroacetyl group in the target compound increases electrophilicity compared to the acetyl group in 444313-67-1 , making it more reactive toward nucleophiles (e.g., in acyl transfer reactions). The strong electron-withdrawing effect of fluorine also stabilizes negative charges, which is absent in acetyl derivatives .

Bicyclo[2.2.2] vs. Bicyclo[2.2.1] Systems

  • The [2.2.2] system (e.g., 110568-59-7 ) is more rigid and less strained than the [2.2.1] framework (444313-67-1 ). This rigidity favors applications in asymmetric synthesis, where conformational stability is critical. In contrast, the [2.2.1] system’s smaller size may facilitate faster ring-opening reactions .

Aromatic vs. Fluorinated Substituents

  • The pyridinyl group in 688035-67-8 introduces aromaticity, enabling interactions with biological targets (e.g., enzyme active sites) or coordination with metals. By contrast, trifluoroacetyl or difluoromethyl groups (110568-59-7 , N/A ) enhance metabolic stability and membrane permeability in medicinal chemistry contexts .

Saturation Effects

  • The unsaturated oct-5-ene moiety in 110568-59-7 increases strain and reactivity compared to saturated analogs like N/A . For example, the double bond may participate in Diels-Alder reactions, whereas saturated derivatives are more inert .

Notes on Discrepancies and Limitations

  • Naming Clarification : The compound 110568-59-7 is specifically an unsaturated oct-5-ene derivative, despite the query referencing "octane." This distinction is critical for accurate comparisons .
  • Data Gaps: Limited experimental data (e.g., melting points, solubility) in the provided evidence necessitates caution in extrapolating properties.

Biological Activity

2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI) is a bicyclic compound that incorporates both oxygen and nitrogen atoms in its structure. This compound is part of a larger family of bicyclic structures known for their diverse biological activities and potential therapeutic applications, particularly in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 2-Oxa-3-azabicyclo[2.2.2]octane is C6H12ClNOC_6H_{12}ClNO, with a molecular weight of approximately 149.62 g/mol. The trifluoroacetyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
CAS Number110590-22-2

The biological activity of 2-Oxa-3-azabicyclo[2.2.2]octane is closely related to its structural similarity to tropane alkaloids, which are known to interact with various biological targets, including neurotransmitter receptors and enzymes.

  • Target Interaction : The compound is believed to modulate the activity of specific receptors and enzymes, similar to other tropane derivatives.
  • Biochemical Pathways : It may influence pathways related to neurotransmission and metabolic processes due to its structural characteristics.

Biological Activities

Recent studies have highlighted a range of biological activities associated with compounds structurally related to 2-Oxa-3-azabicyclo[2.2.2]octane:

  • Estrogen Receptor Agonism : Compounds in this class have been identified as estrogen receptor-beta agonists, which could have implications in hormone-related therapies.
  • Antimicrobial Properties : Certain derivatives exhibit antibacterial activity, making them candidates for developing new antibiotics.
  • Inhibition of Enzymes : Research indicates potential as inhibitors for enzymes such as myeloperoxidase and DGAT1, which are involved in various physiological processes including inflammation and lipid metabolism.

Case Studies

  • Synthesis and Evaluation : A study demonstrated the synthesis of a new bioisostere using 2-Oxa-3-azabicyclo[2.2.2]octane as a replacement for the phenyl ring in established drugs like Imatinib and Vorinostat (SAHA). This modification resulted in improved physicochemical properties such as increased solubility and metabolic stability .
  • Pharmacological Assessment : In vitro assays have shown that derivatives containing the bicyclic core exhibit significant biological activity against cancer cell lines, suggesting their potential use in oncology .

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